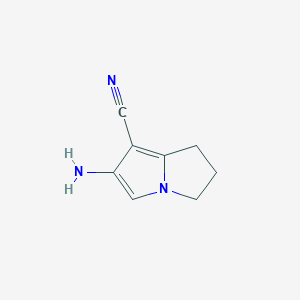

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a heterocyclic compound that contains a pyrrolizine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a nitrile group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile typically involves the cyclization of suitable precursors. One common method involves the reaction of a substituted pyrrole with a nitrile-containing reagent under acidic or basic conditions. For example, the reaction of 2-cyanoacetamide with a suitable pyrrole derivative can yield the desired compound through a series of cyclization and amination steps .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often use continuous flow reactors to ensure consistent product quality and higher yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyrrolizine derivatives.

Scientific Research Applications

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

6-amino-5-benzoyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile: Similar structure but with a benzoyl group instead of a nitrile group.

Pyrrolopyrazine derivatives: Contain a similar pyrrolizine ring system but with additional nitrogen atoms in the ring.

Uniqueness

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .

Biological Activity

6-Amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a pyrrolizine ring structure with an amino group and a cyano group, which are critical for its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolizine compounds exhibit significant anticancer properties. For instance, compounds related to this compound have been evaluated against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 0.01 - 40.50 | Induces apoptosis and cell cycle arrest |

| Related Pyrrolizine Derivative | A2780 | 0.33 - 0.44 | Inhibits COX-2 and CDK2 |

In a study involving the MTT assay, the compound showed promising results against MCF7 cells, with an IC50 value indicating potent antiproliferative activity. The mechanism involves inducing apoptosis and causing cell cycle arrest at the G2/M phase, suggesting a strong potential for further development as an anticancer agent .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that related pyrrolizines can act as dual inhibitors of cyclooxygenase (COX) enzymes:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Comparison to Ibuprofen |

|---|---|---|---|

| Pyrrolizine Derivative | 2.45 - 5.69 | 0.85 - 3.44 | Higher activity than ibuprofen |

These findings highlight the compound's potential as a non-steroidal anti-inflammatory drug (NSAID) with fewer gastrointestinal side effects compared to traditional NSAIDs .

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

- Cyclooxygenase Inhibition : The compound inhibits COX enzymes, crucial in the inflammatory pathway.

- Cell Cycle Regulation : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Molecular Docking Studies : Computational studies suggest high binding affinities towards critical targets such as COX-2 and CDK2.

Study 1: Anticancer Activity in MCF7 Cells

A detailed study assessed the antiproliferative effects of various pyrrolizine derivatives, including this compound. Results indicated that these compounds could significantly inhibit cell growth in MCF7 cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related pyrrolizines in a carrageenan-induced rat paw edema model. The results showed that these compounds effectively reduced inflammation and pain while exhibiting a favorable safety profile compared to traditional NSAIDs like ibuprofen .

Properties

IUPAC Name |

2-amino-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-7(10)5-11-3-1-2-8(6)11/h5H,1-3,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNBRCWCCVJYML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CN2C1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.